

In-Depth Technical Guide to 2,5,6-Trichloropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5,6-Trichloronicotinonitrile

Cat. No.: B021694

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IUPAC Name: 2,5,6-Trichloropyridine-3-carbonitrile Common Name: **2,5,6-Trichloronicotinonitrile** CAS Number: 40381-92-8

This technical guide provides a comprehensive overview of 2,5,6-Trichloropyridine-3-carbonitrile, a key intermediate in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and potential applications, with a focus on experimental protocols and data presentation.

Chemical and Physical Properties

2,5,6-Trichloropyridine-3-carbonitrile is a polychlorinated pyridine derivative containing a nitrile functional group. The presence of multiple chlorine atoms and the electron-withdrawing nitrile group significantly influences its reactivity, making it a versatile building block in medicinal chemistry.

Table 1: Physicochemical Properties of 2,5,6-Trichloropyridine-3-carbonitrile

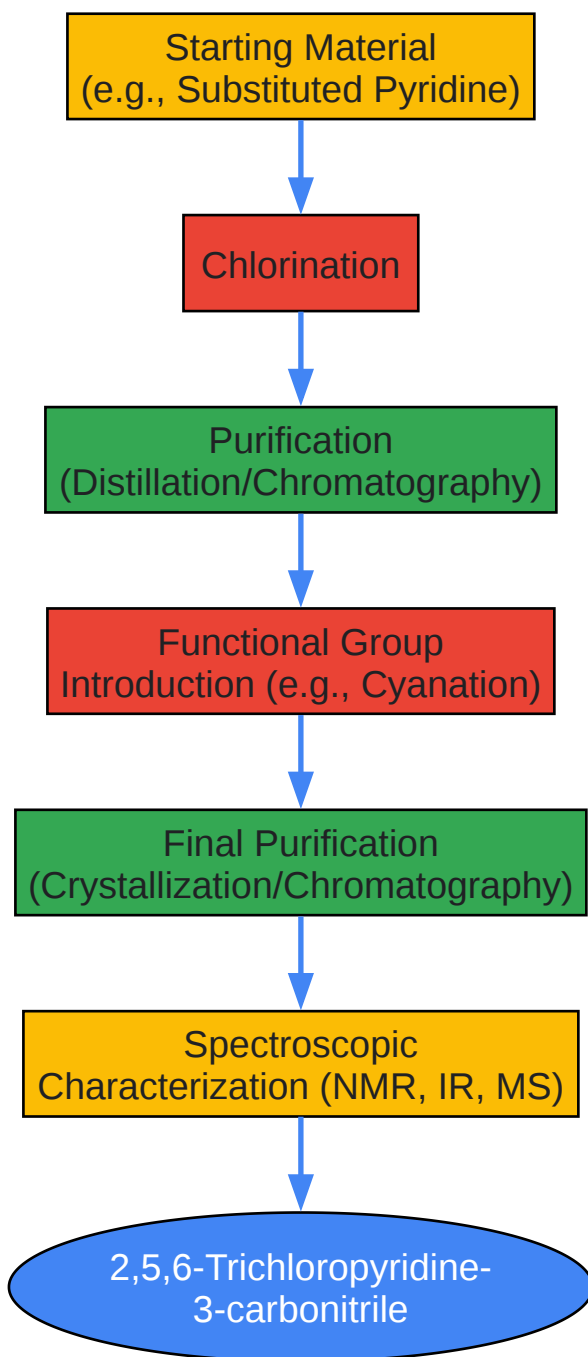
Property	Value	Source
Molecular Formula	C ₆ HCl ₃ N ₂	Aboundchem[1]
Molecular Weight	207.44 g/mol	Aboundchem[1]
Purity	≥97% - 98%	Aladdin Scientific, Aboundchem[1]
Storage Temperature	2-8°C, Protected from light, Under Argon	Aladdin Scientific
Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	Aboundchem[1]
Precautionary Statements	P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501	Aboundchem[1]

Synthesis and Experimental Protocols

The synthesis of polychlorinated pyridines often involves multi-step processes, including chlorination of pyridine or its derivatives, followed by functional group manipulations. While a specific, detailed protocol for the direct synthesis of 2,5,6-Trichloropyridine-3-carbonitrile is not readily available in public literature, methods for synthesizing related trichloropyridines and nicotinonitriles provide a basis for its preparation.

A plausible synthetic approach could involve the chlorination of a suitable nicotinonitrile precursor or the cyanation of a corresponding trichloropyridine. For instance, the synthesis of 2,3,6-trichloropyridine has been achieved through the chlorination of 2,6-dichloropyridine in the gas phase.[2] Another approach involves the diazotization of 2,6-dichloro-3-aminopyridine followed by a Sandmeyer-type reaction.[3]

General Experimental Workflow for Synthesis of Chlorinated Nicotinonitriles:



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Caption: General workflow for the synthesis of 2,5,6-Trichloropyridine-3-carbonitrile.

Representative Experimental Protocol for Synthesis of a Related Compound (2,3,6-Trichloro-5-(trichloromethyl)pyridine):

This protocol, adapted from the synthesis of a structurally similar compound, illustrates the general conditions that may be applicable.^[4]

- Chlorination Step 1: 2-Chloro-5-chloromethyl pyridine (100 mmol) is dissolved in carbon tetrachloride and heated to reflux.^[4] Chlorine gas is bubbled through the solution in the presence of ultraviolet light for 8 hours.^[4] The solvent is then removed by distillation.^[4]
- Chlorination Step 2: A catalyst such as WCl_6 (2 g) is added to the residue from the previous step.^[4] The mixture is heated to 175°C, and chlorine gas is introduced for 6 hours.^[4]
- Purification: The product is isolated by vacuum distillation, collecting the fraction at the appropriate boiling point and pressure.^[4] Further purification can be achieved by recrystallization from a suitable solvent like 1,2-dichloroethane.^[4]

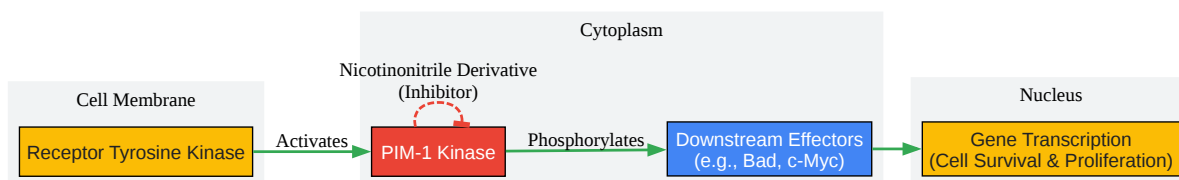
Applications in Drug Discovery and Development

Nicotinonitrile derivatives are recognized for their diverse biological activities and are valuable scaffolds in medicinal chemistry. They have been investigated for various therapeutic applications, including as anticancer, antimicrobial, antiviral, and insecticidal agents. The nitrile group can act as a bioisostere for other functional groups and can participate in key interactions with biological targets.

While specific drug development programs involving 2,5,6-Trichloropyridine-3-carbonitrile are not extensively documented in publicly available literature, its structure suggests potential as an intermediate for the synthesis of more complex, biologically active molecules. The chlorine substituents provide reactive sites for nucleophilic substitution, allowing for the introduction of various pharmacophores.

Potential Signaling Pathway Interactions of Nicotinonitrile Derivatives:

Substituted pyridines and nicotinonitriles have been shown to interact with various signaling pathways. For example, certain pyrido[2,3-d]pyrimidine derivatives, which can be synthesized from nicotinonitrile precursors, have demonstrated potent cytotoxicity through the inhibition of PIM-1 kinase, an enzyme involved in cell survival and proliferation pathways.^[5]



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Caption: Potential inhibitory action of a nicotinonitrile derivative on the PIM-1 signaling pathway.

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of 2,5,6-Trichloropyridine-3-carbonitrile. While a comprehensive public database of its spectra is not readily available, the expected spectral features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data for 2,5,6-Trichloropyridine-3-carbonitrile

Technique	Expected Features
^1H NMR	A single signal in the aromatic region for the lone proton on the pyridine ring.
^{13}C NMR	Six distinct signals corresponding to the six carbon atoms of the pyridine ring and the nitrile group. The carbons attached to chlorine atoms would show characteristic chemical shifts.
IR Spectroscopy	A sharp absorption band around 2230-2210 cm^{-1} characteristic of the $\text{C}\equiv\text{N}$ stretching vibration. Bands corresponding to $\text{C}-\text{Cl}$ and $\text{C}=\text{N}$ stretching vibrations would also be present.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of three chlorine atoms.

Conclusion

2,5,6-Trichloropyridine-3-carbonitrile is a valuable chemical intermediate with significant potential in the synthesis of novel compounds for drug discovery and other applications. Its polychlorinated and functionalized pyridine scaffold offers multiple points for chemical modification, enabling the generation of diverse molecular libraries. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its utility in the development of new therapeutic agents.

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- To cite this document: BenchChem. [In-Depth Technical Guide to 2,5,6-Trichloropyridine-3-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b021694#iupac-name-for-2-5-6-trichloronicotinonitrile]

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